1-Ethyl-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-Ethyl-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C19H19NO5S and its molecular weight is 373.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
The compound has been studied for its synthetic routes and potential as an intermediate in the synthesis of various compounds. For instance, Mizuno et al. (2006) demonstrated the synthesis of metabolites related to TAK-603, utilizing methanesulfonyl as a protective group to enable a simpler synthetic route in high yield, indicating the compound's relevance in synthetic chemistry (Mizuno et al., 2006).
Mahadevan et al. (1996) focused on the synthesis of Zinquin ester and Zinquin acid, zinc(II)-specific fluorophores, involving the demethylation of 6-methoxy-2-methyl-8-(p-tolylsulfonylamino)quinoline, showcasing the compound's utility in the development of biological probes (Mahadevan et al., 1996).
Antibacterial Applications
- Hashimoto et al. (2007) reported on the synthesis of a new 2-sulfonylquinolone derivative, highlighting its potential as a broad-spectrum antibacterial agent effective against resistant organisms like MRSA, underlining the compound's significance in medicinal chemistry (Hashimoto et al., 2007).
Green Chemistry and Molecular Structure
Alavi et al. (2017) explored green synthesis methods for novel quinoxaline sulfonamides with antibacterial activity, demonstrating the compound's role in environmentally friendly synthetic processes (Alavi et al., 2017).
The structural and conformational properties of amide derivatives, including those similar to the compound , were studied by Kalita and Baruah (2010), providing insights into the molecular interactions and geometry influencing the compound's reactivity and stability (Kalita & Baruah, 2010).
Mechanism of Action
Target of Action
It’s known that quinoline derivatives have been used in drug research and development due to their interesting pharmaceutical and biological activities .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Quinoline derivatives are known to exhibit a range of biological activities, which can result in various molecular and cellular effects .
Properties
IUPAC Name |
1-ethyl-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-4-20-12-18(19(21)16-11-14(25-3)7-10-17(16)20)26(22,23)15-8-5-13(24-2)6-9-15/h5-12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNMRJAHDVPHHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.